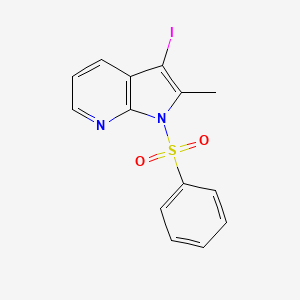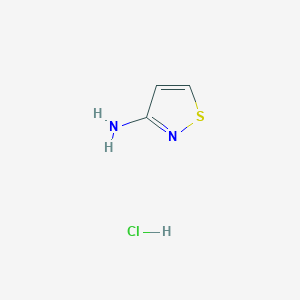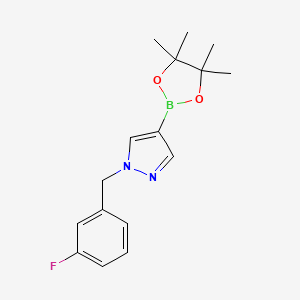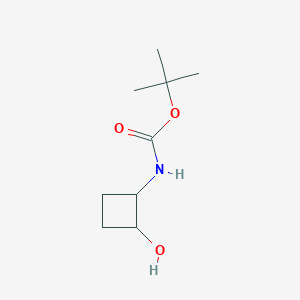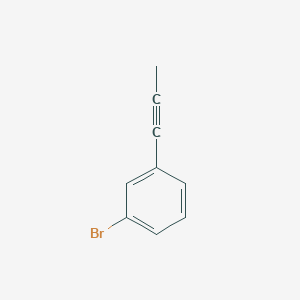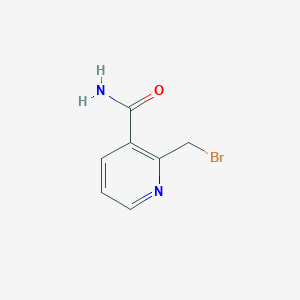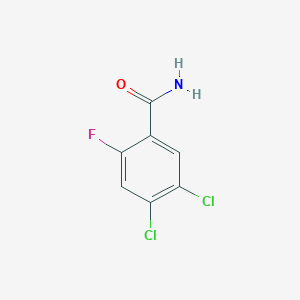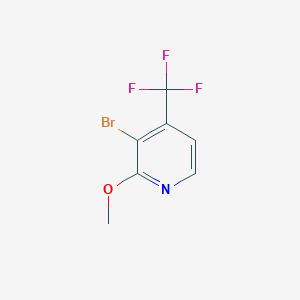
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is a chemical compound used in laboratory settings . It is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine consists of a pyridine ring with a bromine atom, a methoxy group, and a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, including compounds structurally related to 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine, are widely recognized for their anticorrosive properties. These derivatives effectively prevent metallic corrosion by forming stable chelating complexes with surface metallic atoms through coordination bonding. This is attributed to their high electron density, which aids in adsorption and protection against corrosion. Quinoline and its derivatives, featuring substituents like methoxy, have shown significant effectiveness as anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Catalysis in Organic Synthesis
Pyridine scaffolds, similar to 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine, play a crucial role in the synthesis of complex organic molecules. The review on the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones highlights the importance of pyranopyrimidine cores, which are key precursors in the medicinal and pharmaceutical industries. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are employed for their synthesis, showcasing the versatility of pyridine derivatives in facilitating complex chemical transformations (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Biological Studies
Pyridine derivatives are pivotal in medicinal chemistry, offering a wide range of biological activities. These compounds serve as essential building blocks in drug discovery, attributed to their capability to interact with various biological targets. Research underscores the therapeutic potential of pyridine-based compounds, including their role in anticancer, antibacterial, and antiviral therapies. Their structural diversity enables the design of molecules with specific biological activities, underlining their significance in the development of new medicinal agents (Altaf et al., 2015).
Chemosensing Applications
The versatile nature of pyridine derivatives extends to chemosensing, where they are utilized in detecting various ions and species. Due to their high affinity for different ions, pyridine-based compounds are effective in designing sensors for environmental, agricultural, and biological applications. Their potential in analytical chemistry highlights the broad applicability of these derivatives beyond medicinal uses, illustrating their role in developing highly selective and effective chemosensors (Abu-Taweel et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBUJGSVYQQGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



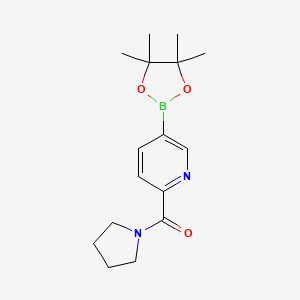
![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)
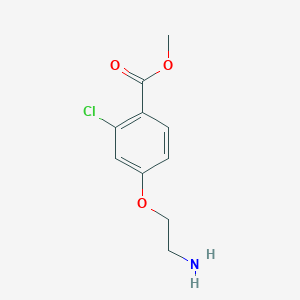
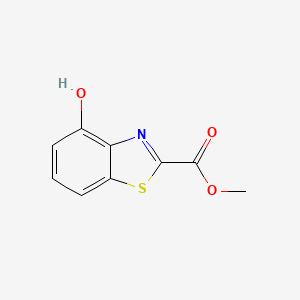
![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)
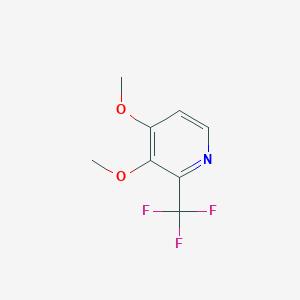
![2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol](/img/structure/B1404315.png)
